molecular formula C18H20Cl2N2O2 B12463032 N'-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

N'-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B12463032
M. Wt: 367.3 g/mol
InChI Key: ZLQAVGVZGQGMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of adamantan-2-one with 2-(2,4-dichlorophenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological processes or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the dichlorophenoxy group can interact with target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-(adamantan-2-ylidene)acetohydrazide: Lacks the dichlorophenoxy group, which may result in different chemical and biological properties.

    2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the adamantane moiety, potentially affecting its membrane permeability and overall activity.

Uniqueness

N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to the combination of the adamantane and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

N-(2-adamantylideneamino)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H20Cl2N2O2/c19-14-1-2-16(15(20)8-14)24-9-17(23)21-22-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8,10-13H,3-7,9H2,(H,21,23)

InChI Key

ZLQAVGVZGQGMNG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.